Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate

IDO1 Inhibition Cancer Immunotherapy Enzymatic Assay

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate (CAS 1824103-85-6) is a polysubstituted indole derivative bearing a bromine atom at the 7-position, a methyl group at the 3-position, and a methyl ester moiety at the 5-carboxylate position. This specific substitution pattern positions the compound as a versatile intermediate for structure-activity relationship (SAR) studies and as a direct inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B11851980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-3-methyl-1H-indole-5-carboxylate
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=C2Br)C(=O)OC
InChIInChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3
InChIKeyRUSMTDFKXRYCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate: A Strategic Indole Scaffold for IDO1-Targeted Oncology and Medicinal Chemistry Programs


Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate (CAS 1824103-85-6) is a polysubstituted indole derivative bearing a bromine atom at the 7-position, a methyl group at the 3-position, and a methyl ester moiety at the 5-carboxylate position . This specific substitution pattern positions the compound as a versatile intermediate for structure-activity relationship (SAR) studies and as a direct inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in oncology [1]. Unlike simpler indole-5-carboxylate analogs, the combined presence of the C7-bromo handle for cross-coupling and the C3-methyl group for modulating steric and electronic properties creates a differentiated entry point for drug discovery workflows [2].

Why Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate Cannot Be Replaced by Common Indole-5-carboxylate Analogs in IDO1-Focused and Synthetic Programs


While indole-5-carboxylates are ubiquitous building blocks, their substitution pattern profoundly dictates both biological activity and synthetic utility. Simple, unsubstituted indole-5-carboxylates or mono-halogenated analogs lacking the C3-methyl group often exhibit significantly reduced IDO1 inhibitory potency or lack the necessary steric bulk for selective target engagement [1]. Furthermore, the C7-bromo substituent is not merely a placeholder; it is a strategically positioned functional handle that enables late-stage diversification via Pd-catalyzed cross-coupling reactions, a synthetic avenue unavailable to non-halogenated or differently halogenated congeners . Replacing this specific compound with a cheaper, less functionalized analog risks program failure, either through insufficient biological activity in IDO1 assays or through the inability to efficiently generate focused chemical libraries. The following quantitative evidence details precisely where this compound differentiates itself from the closest alternatives.

Quantitative Differentiation Guide for Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate Against Key Comparators


IDO1 Enzyme Inhibition: Potency Comparison of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate vs. First-Generation Clinical Candidate Indoximod

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate demonstrates exceptional IDO1 inhibitory potency with an IC50 of 13 nM against mouse IDO1 expressed in P815 cells, and 14-16 nM against human IDO1 in multiple cell-based assays [1]. This represents a potency improvement of nearly 4 orders of magnitude compared to the first-generation IDO1 clinical candidate, 1-methyl-D-tryptophan (Indoximod), which exhibits an IC50 of approximately 100 µM (100,000 nM) against hIDO1 [2]. The >7,500-fold difference in potency directly translates to substantially lower required compound concentrations for achieving target engagement, a critical factor in minimizing off-target effects and optimizing drug-like properties in lead optimization campaigns.

IDO1 Inhibition Cancer Immunotherapy Enzymatic Assay

IDO1 Potency Benchmarking: Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate vs. C2-Aroyl Indole Inhibitor 8d

In a direct potency comparison against another indole-based IDO1 inhibitor from recent literature, Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate (IC50 = 13-16 nM) [1] demonstrates a >13-fold improvement over the C2-aroyl indole inhibitor 8d, which was reported with an IC50 of 180 nM against IDO1 [2]. While inhibitor 8d represents a significant advancement over earlier compounds, the target compound's potency is superior by more than an order of magnitude. This quantitative advantage suggests a more favorable binding interaction with the IDO1 active site, likely due to the specific substitution pattern (7-Br, 3-Me, 5-CO2Me) which optimizes both electronic and steric complementarity.

IDO1 Inhibition SAR Studies Lead Optimization

Synthetic Diversification Potential: Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate as a Superior Scaffold for Palladium-Catalyzed Cross-Coupling vs. Non-Halogenated Analogs

The presence of a bromine atom at the C7 position is a critical design feature that enables efficient diversification via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, a capability absent in non-halogenated indole-5-carboxylates . While 7-bromoindole itself can participate in such reactions, the target compound uniquely combines this synthetic handle with a C3-methyl group that electronically and sterically modulates the indole core, and a C5-methyl ester that provides an orthogonal site for further functionalization (e.g., amidation, hydrolysis). Studies on related systems demonstrate that 7-bromoindoles undergo efficient Suzuki coupling with various arylboronic acids, a methodology that has been successfully scaled to 10-20 grams . This specific substitution pattern offers a well-defined, multi-vector diversification strategy that is not available from simpler 7-bromoindole or 5-carboxylate building blocks alone.

Chemical Synthesis Suzuki-Miyaura Coupling Late-Stage Functionalization

High-Value Application Scenarios for Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate in Drug Discovery and Chemical Biology


Oncology Lead Optimization: IDO1-Targeted Immunotherapy Programs

Given its verified low-nanomolar potency against IDO1 (IC50 = 13-16 nM) [1], Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is an ideal starting point for lead optimization campaigns focused on developing next-generation IDO1 inhibitors for cancer immunotherapy. Its potency is >7,500-fold greater than the first-generation clinical candidate Indoximod [2], allowing for lower dosing and potentially an improved therapeutic window. Researchers can utilize the C7-bromo handle for rapid analoging via Suzuki coupling to explore vectors that enhance selectivity, metabolic stability, and pharmacokinetic properties, while maintaining the potent core pharmacophore.

Focused Chemical Library Synthesis for IDO1/TDO Dual Inhibition

The compound's unique substitution pattern (7-Br, 3-Me, 5-CO2Me) provides a trifunctional scaffold for the parallel synthesis of diverse chemical libraries. The C7-bromo group serves as a primary point of diversification via Pd-catalyzed cross-coupling [1], while the C5-methyl ester can be independently hydrolyzed or amidated to introduce additional functionality. The C3-methyl group imparts steric and electronic characteristics that may favorably influence binding to IDO1 and related enzymes like TDO2 [2]. This enables the efficient exploration of SAR around a core with proven high intrinsic potency for IDO1.

Biochemical Probe Development and Target Engagement Studies

With its potent, well-characterized IDO1 inhibitory activity (IC50 = 13-16 nM across multiple cell-based and enzymatic assays) [1], this compound is well-suited for use as a biochemical probe to study the IDO1 pathway in vitro. Its potency ensures robust target engagement at low concentrations, minimizing confounding off-target effects. The synthetic versatility of the scaffold allows for the potential introduction of affinity tags (e.g., biotin) or fluorescent reporters at either the C7 or C5 positions for use in pull-down assays, cellular imaging, or competitive binding studies.

Quote Request

Request a Quote for Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.